molecular formula C7H6N2O4 B15239058 3-Hydroxy-5-nitrobenzamide

3-Hydroxy-5-nitrobenzamide

Cat. No.: B15239058
M. Wt: 182.13 g/mol
InChI Key: PHNKKIPDPXJKPK-UHFFFAOYSA-N
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Description

3-Hydroxy-5-nitrobenzamide is an organic compound belonging to the benzamide family It is characterized by a benzene ring substituted with a hydroxyl group at the third position and a nitro group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-nitrobenzamide can be synthesized through several methodsFor instance, the compound can be prepared by nitrating benzamide to form 3-nitrobenzamide, which is then hydroxylated to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth have been reported to be effective .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl or nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-amino-5-hydroxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, the compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-5-nitrobenzamide is unique due to the specific positioning of its functional groups, which confer distinct reactivity and potential applications. Its combination of hydroxyl and nitro groups allows for diverse chemical transformations and biological activities, making it a valuable compound in various research fields.

Properties

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

3-hydroxy-5-nitrobenzamide

InChI

InChI=1S/C7H6N2O4/c8-7(11)4-1-5(9(12)13)3-6(10)2-4/h1-3,10H,(H2,8,11)

InChI Key

PHNKKIPDPXJKPK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])O)C(=O)N

Origin of Product

United States

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